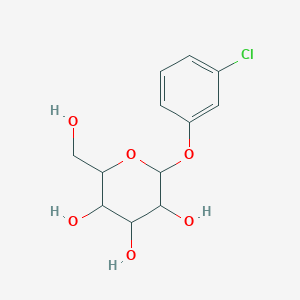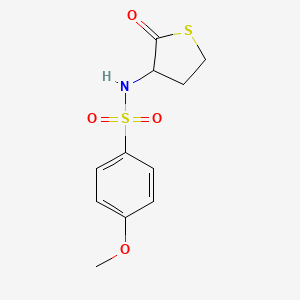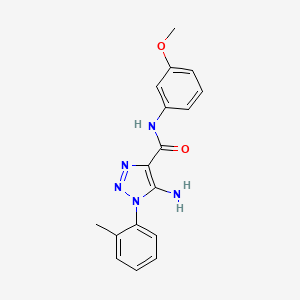![molecular formula C19H25N3O4 B5050888 (3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-2-oxo-N-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5050888.png)
(3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-2-oxo-N-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-2-oxo-N-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide is a complex organic compound with a unique structure that includes a tetrahydropyrrolo[3,4-d][1,3]oxazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-2-oxo-N-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyrrolo[3,4-d][1,3]oxazole ring system and the introduction of the 4-methoxyphenyl and prop-2-enyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization and quality control are crucial to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-2-oxo-N-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-2-oxo-N-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of (3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-2-oxo-N-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or alter signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antimicrobial agent.
Uniqueness
(3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-2-oxo-N-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide is unique due to its complex structure and the presence of multiple functional groups
Propriétés
IUPAC Name |
(3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-2-oxo-N-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-10-20-18(23)21-12-16-17(13-21)26-19(24)22(16)11-4-5-14-6-8-15(25-2)9-7-14/h3,6-9,16-17H,1,4-5,10-13H2,2H3,(H,20,23)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTPVRNYSYBKCR-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2C3CN(CC3OC2=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCCN2[C@H]3CN(C[C@H]3OC2=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-carboxy-4-[(3-pyridinylmethyl)amino]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5050807.png)

![1-(1,3-Benzodioxol-5-yl)-5-[(4-bromophenyl)methylsulfanyl]tetrazole](/img/structure/B5050811.png)

![3-(tetrahydro-2-furanyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5050823.png)


amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5050872.png)
![(4E)-1-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5050875.png)


![2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5050901.png)
![[3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B5050907.png)
![N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide](/img/structure/B5050914.png)
